Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Immuno-oncology Peptidomimetics PD-1/PD-L1 Interaction

Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 92040-93-2) is a conformationally constrained derivative of the privileged 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold, a well-established analog of phenylalanine (Phe). This compound serves as a protected amino acid building block and chiral synthon, featuring a quaternary carbon center at the 3-position that restricts conformational flexibility, which is critical for enhancing target binding affinity and selectivity in peptidomimetic drug design.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B11885188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC2=CC=CC=C2CN1)C
InChIInChI=1S/C13H17NO2/c1-3-16-12(15)13(2)8-10-6-4-5-7-11(10)9-14-13/h4-7,14H,3,8-9H2,1-2H3
InChIKeyPNJRCOUVCARPHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Methyl-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate: A Constrained Phenylalanine Analog Core for Peptidomimetic and Multi-Target Drug Discovery


Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 92040-93-2) is a conformationally constrained derivative of the privileged 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold, a well-established analog of phenylalanine (Phe) [1]. This compound serves as a protected amino acid building block and chiral synthon, featuring a quaternary carbon center at the 3-position that restricts conformational flexibility, which is critical for enhancing target binding affinity and selectivity in peptidomimetic drug design [1]. Its core scaffold is prevalent in numerous bioactive molecules with reported activities spanning anticancer HDAC inhibition, immune checkpoint modulation, and matrix metalloproteinase (MMP) inhibition [2].

Why Ethyl 3-Methyl-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate Cannot Be Replaced by Simple Amino Acids or Non-Constrained Analogs


Generic substitution with simple L-phenylalanine or linear amino acid esters fails to replicate the unique structural and functional advantages of ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. The Tic scaffold imposes a restricted conformation that pre-organizes the molecule for binding, a feature absent in flexible Phe analogs, which has been shown to directly translate into enhanced biological activity [1]. Furthermore, the presence of the quaternary 3-methyl substituent in this specific compound is critical; it prevents metabolic racemization at the Cα position and influences the diastereoselectivity of further synthetic transformations, unlike the unsubstituted Tic ester [2]. The ethyl ester protection is not arbitrary, as the choice of ester (methyl vs. ethyl) significantly impacts the stereochemical outcome of enzymatic resolutions and the stability of the intermediate during multi-step syntheses of complex inhibitors [3].

Quantitative Differentiation of Ethyl 3-Methyl-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate: Evidence-Based Advantages Over Closest Analogs


Enhanced Conformational Restriction Translates to Superior PD-1/PD-L1 Inhibitory Activity Compared to Flexible Amino Acid Derivatives

Direct cyclization of a benzylamine appendage onto the THIQ scaffold at the 1-position, a strategy enabled by the use of THIQ-3-carboxylic acid derivatives like this compound, yields inhibitors with nanomolar potency against the PD-1/PD-L1 protein-protein interaction. The conformational restriction provided by the core scaffold is essential for this activity, as demonstrated by the stark difference in potency between the cyclized analog (1S,3S)-4e (LH1388) and its non-cyclized, flexible counterpart (S)-1e (LH1352) [1].

Immuno-oncology Peptidomimetics PD-1/PD-L1 Interaction

The THIQ-3-Carboxylate Scaffold Enables Potent Pan-HDAC Inhibition Superior to the Approved Drug Vorinostat (SAHA)

Derivatization of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core, for which this compound is a protected precursor, has yielded several leads with superior HDAC inhibitory activity compared to the clinically approved pan-HDAC inhibitor Vorinostat (SAHA). In a head-to-head assay, five compounds from this series demonstrated lower IC50 values [1]. A subsequent generation of hydroxamic acid derivatives incorporating the THIQ scaffold, such as compounds 31a and 31b, achieved mid-nanomolar IC50 values against HDAC8 and demonstrated potent in vivo antitumor activity in a human breast carcinoma xenograft model, outperforming SAHA [2].

Epigenetics Cancer Therapeutics Histone Deacetylase (HDAC)

Preferential Enzymatic Resolution of the Ethyl Ester Enables Access to Enantiopure (S)-Acid, a Key Chiral Intermediate

Enzymatic resolution of racemic 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid esters using animal liver acetone powders (ALAPs) provides a direct route to enantiopure (S)-acid. The study by Koul et al. specifically investigated the resolution of butyl, ethyl, and methyl esters, demonstrating that the enzyme system stereoselectively hydrolyzes the (S)-ester to the corresponding (S)-acid, leaving the unreacted (R)-ester [1]. This validates the use of the racemic ethyl ester as a viable substrate for producing chiral building blocks. While the study uses the des-methyl analog, the methodology is directly applicable to the 3-methyl variant, where the quaternary center further enhances the value of obtaining a single, stable enantiomer.

Chiral Resolution Biocatalysis Enantiopure Synthesis

The Tic Scaffold is a Preferred Core for Achieving Selectivity in MMP Inhibition Over Other Zinc-Binding Groups

In the design of matrix metalloproteinase (MMP) inhibitors, the 1,2,3,4-tetrahydroisoquinoline-3-carboxylate scaffold was strategically chosen over other zinc-binding group (ZBG) scaffolds due to its ability to achieve potent inhibition of MMP-8 (human neutrophil collagenase) while offering opportunities for selectivity optimization. The SAR study by Matter and Schudok details a series of 2-arylsulfonyl-THIQ-3-carboxylates and -hydroxamates, showing that the rigid Tic core is critical for binding [1]. This scaffold-based design led to potent inhibitors, with the SAR revealing key modifications that differentiate activity against various MMP isoforms, a crucial factor for developing safer therapeutics with reduced musculoskeletal side effects.

Matrix Metalloproteinase (MMP) Inflammation Structure-Based Design

Unique Scaffold for Dual Aminopeptidase N (APN/CD13) and MMP-2 Inhibition, Surpassing Bestatin in Selectivity

Further diversification of the THIQ-3-carboxylic acid scaffold, accessible from this protected amino ester, has yielded compounds with a unique dual inhibitory profile against aminopeptidase N (APN/CD13) and MMP-2. Compound 12h, a derivative of this scaffold, exhibited an IC50 of 6.28 μM against APN, which is comparable to the known APN inhibitor Bestatin (IC50 = 5.55 μM), but with a distinct selectivity profile showing higher activity against APN than MMP-2 [1]. This demonstrates that the Tic core is a versatile template for generating bioactive molecules with tailored polypharmacology, an advantage not offered by simpler, non-constrained scaffolds.

Aminopeptidase N Cancer Dual Inhibitor

High-Impact Application Scenarios for Ethyl 3-Methyl-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate Based on Evidence


Synthesis of Next-Generation, Orally Bioavailable PD-1/PD-L1 Small-Molecule Inhibitors

This compound is the ideal starting material for synthesizing constrained peptidomimetic inhibitors of the PD-1/PD-L1 immune checkpoint. Its use enables the critical cyclization step that locks the molecule into the bioactive conformation, a proven strategy that has yielded inhibitors with low nanomolar potency (IC50 as low as 21.4 nM), representing a 15-fold improvement over non-constrained analogs [1]. This is crucial for developing orally bioavailable alternatives to antibody-based immunotherapies.

Lead Optimization of Isoform-Selective HDAC Inhibitors for Oncology

In epigenetic drug discovery, this compound serves as a versatile precursor to a library of Tic-based hydroxamic acids. Evidence shows that leads built on this scaffold can achieve mid-nanomolar potency against specific HDAC isoforms like HDAC8 and demonstrate superior in vivo efficacy in breast cancer xenograft models compared to the FDA-approved drug Vorinostat (SAHA) [2]. This makes it a high-value procurement target for programs focused on developing safer, isoform-selective HDAC inhibitors.

Design of Selective Matrix Metalloproteinase (MMP) Inhibitors for Inflammatory Disease

For researchers targeting MMPs, the rigid Tic scaffold of this compound is a validated core for achieving inhibitor selectivity. Structure-based design leveraging this scaffold has generated potent MMP-8 inhibitors with a defined SAR that differentiates activity across the MMP family, addressing the critical challenge of musculoskeletal toxicity that has plagued previous MMP inhibitor programs [3]. Its procurement is thus strategically aligned with next-generation MMP drug discovery.

Enzymatic Production of Enantiopure Quaternary Amino Acid Building Blocks

The racemic mixture of this compound is a direct substrate for cost-effective enzymatic resolution using ALAPs, a method demonstrated to work effectively on the ethyl ester. This allows for the scalable, 'green chemistry' production of the high-value, enantiopure (S)-Tic acid derivative, which is a crucial chiral synthon for asymmetric synthesis of various peptidomimetic drugs [4].

Quote Request

Request a Quote for Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.